molecular formula C9H22IN B1607251 1-Propanaminium, N,N,N-triethyl-, iodide CAS No. 4186-67-8

1-Propanaminium, N,N,N-triethyl-, iodide

Cat. No. B1607251
CAS RN: 4186-67-8
M. Wt: 271.18 g/mol
InChI Key: ONXZHUCDBUOSJO-UHFFFAOYSA-M
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Description

1-Propanaminium, N,N,N-triethyl-, iodide (also known as triethylpropylammonium iodide ) is a chemical compound with the molecular formula C9H22IN . It falls under the category of quaternary ammonium salts . The compound consists of a positively charged nitrogen atom (quaternary ammonium group) attached to three ethyl groups and an iodide ion.



Synthesis Analysis

The synthesis of triethylpropylammonium iodide typically involves the reaction between triethylamine (N,N,N-triethylamine) and iodomethane (methyl iodide). The reaction proceeds as follows:


[ \text{CH_3I} + \text{N(C_2H_5)3} \rightarrow \text{C_9H{22}IN} + \text{HCl} ]


The resulting compound is a white crystalline solid.



Molecular Structure Analysis

The molecular structure of triethylpropylammonium iodide consists of the following components:



  • Quaternary Ammonium Group : The positively charged nitrogen atom ((N^+)) is bonded to three ethyl groups (C2H5) and an iodide ion (I^-).

  • Iodide Ion : The iodide ion contributes to the overall charge neutrality of the compound.



Chemical Reactions Analysis


  • Hydrolysis : When triethylpropylammonium iodide is treated with water, it undergoes hydrolysis to yield triethylamine and iodomethane :


[ \text{C_9H_{22}IN} + \text{H_2O} \rightarrow \text{N(C_2H_5)_3} + \text{CH_3I} ]



  • Substitution Reactions : The iodide ion can participate in nucleophilic substitution reactions, such as SN2 reactions.



Physical And Chemical Properties Analysis


  • Physical State : White crystalline solid.

  • Melting Point : Varies depending on the purity, but typically around 100-110°C .

  • Solubility : Soluble in organic solvents (e.g., acetone, chloroform) but insoluble in water.

  • Odor : Odorless.

  • Density : Approximately 1.1 g/cm³ .


Safety And Hazards


  • Toxicity : Triethylpropylammonium iodide is toxic if ingested or inhaled. Avoid direct contact with skin or eyes.

  • Handling : Use appropriate protective equipment (gloves, goggles) when handling this compound.

  • Storage : Store in a cool, dry place away from direct sunlight.

  • Disposal : Follow local regulations for disposal of hazardous chemicals.


Future Directions

Research on triethylpropylammonium iodide continues to explore its applications in organic synthesis, catalysis, and material science. Investigating novel derivatives and optimizing its use as a phase-transfer catalyst could lead to further advancements.


properties

IUPAC Name

triethyl(propyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N.HI/c1-5-9-10(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXZHUCDBUOSJO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CC)(CC)CC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884041
Record name 1-Propanaminium, N,N,N-triethyl-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanaminium, N,N,N-triethyl-, iodide

CAS RN

4186-67-8
Record name 1-Propanaminium, N,N,N-triethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4186-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanaminium, N,N,N-triethyl-, iodide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004186678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, N,N,N-triethyl-, iodide (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanaminium, N,N,N-triethyl-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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